2,4-Bis(bromomethyl)pyridine
Description
Significance of Pyridine-Based Bis(bromomethyl) Scaffolds in Modern Organic and Inorganic Synthesis
Pyridine-based bis(bromomethyl) scaffolds are highly significant in modern chemical synthesis due to the versatile reactivity of the bromomethyl groups and the inherent properties of the pyridine (B92270) core. The bromine atoms are excellent leaving groups, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making these scaffolds, including the 2,4-isomer, powerful building blocks for complex molecular architectures. smolecule.com
In organic synthesis, these scaffolds are instrumental in the construction of macrocycles. The bifunctional nature of the bis(bromomethyl)pyridines enables them to act as linkers in cyclization reactions, leading to the formation of large, ring-like structures. sigmaaldrich.cn These macrocyclic compounds are of interest for their unique host-guest recognition properties and their potential applications in areas such as catalysis and drug delivery.
The nitrogen atom in the pyridine ring imparts coordinating properties to these molecules, making them valuable ligands in inorganic and coordination chemistry. smolecule.com They can form stable complexes with a variety of metal ions. The geometry and electronic properties of the resulting metal complexes are influenced by the substitution pattern on the pyridine ring, which can be tailored to achieve specific catalytic or material properties. uniovi.es The introduction of a pyridine moiety into a macrocyclic ligand can enhance the kinetic stability of the corresponding metal complexes by increasing conformational rigidity and tuning basicity. uniovi.es
The general synthetic utility of bis(bromomethyl)pyridines is highlighted by their application in the preparation of:
Pharmaceutical intermediates
Polymeric materials
Complex ligands for catalysis
Overview of Research Trajectories for Bis(bromomethyl)pyridine Derivatives and Structural Analogues
Research involving bis(bromomethyl)pyridine scaffolds is advancing along several key trajectories, focusing on the synthesis of novel derivatives and structural analogues with tailored properties. While specific research on 2,4-bis(bromomethyl)pyridine is not extensively documented in publicly available literature, the exploration of its isomers and analogues provides insight into the potential research directions for this compound.
A primary area of investigation is the synthesis of functionalized derivatives through nucleophilic substitution of the bromine atoms. This allows for the attachment of various moieties, including amines, thiols, and phenolates, to the pyridine core. For instance, the related compound 4-bromo-2,6-bis(bromomethyl)pyridine (B173608) is used to synthesize complex ligands and has been studied for its potential biological activities.
The development of advanced materials is another significant research avenue. Bis(bromomethyl)pyridine derivatives are used in polymer chemistry to create new materials with specific electronic or optical properties. smolecule.com For example, they can be employed in the synthesis of telechelic polymers and as cross-linking agents.
In the field of coordination chemistry, research focuses on creating novel metal complexes. The bipyridine analogue, 4,4'-bis(bromomethyl)-2,2'-bipyridine, is widely used to create ligands for metal coordination complexes that have applications in catalysis and materials science. cymitquimica.com The ability of the pyridine nitrogen to coordinate with metal ions is a key feature that is exploited in the design of new catalysts and functional materials. smolecule.com
Furthermore, the synthesis of macrocyclic compounds remains a vibrant area of research. The use of bis(bromomethyl)pyridines as building blocks for macrocycles is a well-established strategy. sigmaaldrich.cn Research in this area is directed towards creating macrocycles with specific cavity sizes and functionalities for applications in molecular recognition and sensing. The synthesis of binuclear Gd(III) complexes for potential use as MRI contrast agents has been reported using a 4-bromo-2,6-bis(bromomethyl)pyridine derivative. uniovi.es
The table below summarizes the properties of this compound and its related isomers and analogues, highlighting the common structural features and molecular formulas.
| Compound Name | Molecular Formula | Key Structural Feature |
| This compound | C₇H₇Br₂N | Pyridine ring with bromomethyl groups at positions 2 and 4. |
| 2,6-Bis(bromomethyl)pyridine (B1268884) | C₇H₇Br₂N | Pyridine ring with bromomethyl groups at positions 2 and 6. smolecule.com |
| 3,5-Bis(bromomethyl)pyridine (B1337742) | C₇H₇Br₂N | Pyridine ring with bromomethyl groups at positions 3 and 5. |
| 4-Bromo-2,6-bis(bromomethyl)pyridine | C₇H₆Br₃N | Pyridine ring with a bromo substituent at position 4 and bromomethyl groups at positions 2 and 6. |
| 4,4'-Bis(bromomethyl)-2,2'-bipyridine | C₁₂H₁₀Br₂N₂ | Two pyridine rings linked at the 2 and 2' positions, with bromomethyl groups at the 4 and 4' positions. cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(bromomethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVZCUSNRPOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Advanced Organic Synthesis
Building Blocks for Complex Heterocyclic Architectures
The rigid pyridine (B92270) scaffold combined with the flexible and reactive bromomethyl arms makes 2,4-Bis(bromomethyl)pyridine an ideal starting material for constructing sophisticated heterocyclic structures. It serves as a linchpin for assembling molecules with tailored electronic and steric properties.
This compound is extensively used as a precursor for a diverse range of pyridine derivatives. nih.gov The two bromomethyl groups can react with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functionalities. This allows for the synthesis of derivatives with specifically tuned properties for various applications. For instance, reaction with different substituted pyridines can lead to the formation of novel cationic pyridine derivatives. nih.gov This versatility enables the creation of libraries of compounds for screening in materials science and medicinal chemistry. The stepwise or simultaneous substitution of the bromine atoms provides precise control over the final molecular structure.
An example includes its use in preparing new pyridine-pyrazole derivatives, such as 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine, by reacting the related 2,6-isomer with pyrazole (B372694) nucleophiles. sigmaaldrich.comsigmaaldrich.com This highlights the general strategy of using bis(bromomethyl)pyridines to link different heterocyclic units, thereby creating more complex and functional molecules.
A significant application of bis(bromomethyl)pyridines is in the synthesis of macrocycles and molecular cages. nih.gov These large, ring-based structures are of great interest for their ability to encapsulate guest molecules, act as catalysts, and mimic biological systems. The synthesis often involves the reaction of this compound with long-chain diamines or other difunctional linkers, leading to cyclization and the formation of a macrocyclic ring.
The conformational flexibility of the bromomethyl groups is a key feature that facilitates the formation of these large structures. nih.gov For example, the related compound 2,6-Bis(bromomethyl)pyridine (B1268884) is a well-established starting material for macrocycles that can coordinate with metal ions due to the presence of the nitrogen donor atom in the pyridine ring. nih.govsigmaaldrich.com The modular nature of these syntheses allows for control over the size of the macrocycle's cavity, which in turn influences its binding properties for different metal ions or small organic molecules. nih.gov The use of Schiff base condensation reactions is a particularly effective method for constructing these complex architectures. nih.gov
Table 1: Examples of Macrocyclic and Complex Architectures Derived from Bis(bromomethyl)pyridine Precursors This table is interactive and can be sorted by clicking on the column headers.
| Precursor Isomer | Reactant(s) | Resulting Compound Class | Key Feature |
|---|---|---|---|
| 2,6-Bis(bromomethyl)pyridine | Difunctional linkers | Macrocyclic Ligands | Metal ion coordination nih.govsigmaaldrich.com |
| 2,6-Bis(bromomethyl)pyridine | N,N-bis(3-aminopropyl)methylamine | Oxa-aza Macrocycles | Varied pendant arms for coordination researchgate.net |
| 2,6-Bis(bromomethyl)pyridine | Benzimidazole derivatives | Large (32-atom) Macrocycle | Forms bis(N-heterocyclic carbene) pockets sigmaaldrich.com |
| 2,6-Bis(bromomethyl)pyridine | Imidazolium (B1220033) salts | Dicationic Cyclophane | Host-guest chemistry applications sigmaaldrich.com |
| 2,6-Bis(bromomethyl)pyridine | Tris(2-aminoethyl)amine | Schiff Base Macrocycles | Template for metal complexes researchgate.net |
Bipyridine and terpyridine moieties are fundamental components in coordination chemistry and materials science, known for their strong chelation to metal ions. While not a direct precursor to the classic 2,2'-bipyridine, bis(bromomethyl)pyridines are used to construct larger, more complex analogues and extended systems that incorporate multiple pyridine units.
For instance, 4,4'-Bis(bromomethyl)-2,2'-bipyridine is a key building block for creating sophisticated ligands and supramolecular structures. nih.gov Similarly, 2,6-Bis(bromomethyl)pyridine can be used to synthesize ligands that bridge multiple metal centers or to build analogues of terpyridine with extended π-conjugated systems. cardiff.ac.uk These reactions often involve coupling the bromomethyl groups with other pyridine-containing nucleophiles or precursors. The resulting molecules are crucial for developing photosensitizers, components for molecular electronics, and catalysts. mdpi.com A high-yielding route has been developed for the key intermediate 2,6-bis(bromoacetyl)pyridine, which can then be reacted with diamines to form bis-quinoxalinyl pyridine derivatives, analogues of terpyridine with extended conjugation. cardiff.ac.uk
Precursors in Pre-Clinical Medicinal Chemistry Research (synthesis focus)
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov Its presence can enhance a molecule's pharmacological profile, improve metabolic stability, and address issues like protein binding. nih.gov The reactivity of this compound makes it a valuable precursor for synthesizing novel compounds for pre-clinical investigation.
The pyridine ring is a core component of many biologically active natural products and pharmaceuticals. nih.gov this compound provides a robust scaffold onto which various functional groups can be attached to explore new chemical space for drug discovery. mdpi.come-bookshelf.de Medicinal chemists utilize this building block to synthesize libraries of compounds that can be screened for activity against a wide range of biological targets, including enzymes and receptors. nih.gov
The synthesis of pyridine-annulated purines, for example, demonstrates a scaffold-hopping strategy to create novel apoptotic anticancer agents. rsc.org The ability to introduce two points of diversity from the two bromomethyl groups allows for the systematic modification of a lead compound to optimize its biological activity. This approach is central to modern drug design, where the goal is to create molecules with high potency and selectivity for their intended target. mdpi.com The synthesis of such bioactive scaffolds is a key step in the drug discovery pipeline, providing the molecular tools needed to probe biological systems and develop new therapeutic agents. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. eurekaselect.com The utility of this compound in this context lies in its capacity to serve as a common intermediate for the synthesis of a series of related compounds, or analogs.
By systematically varying the substituents introduced at the bromomethyl positions, researchers can probe how changes in size, shape, and electronic properties affect the molecule's interaction with its biological target. researchgate.netresearchgate.net For example, a series of imidazo[1,2-a] pyridine derivatives were synthesized to perform SAR studies, leading to the identification of potent inhibitors of the Nek2 kinase, a target in gastric cancer research. nih.gov This systematic approach allows for the identification of key pharmacophoric elements and the optimization of lead compounds to enhance efficacy and reduce off-target effects, a critical process in the development of new drugs. nih.gov
Intermediates in Agrochemical and Specialty Chemical Development
While the versatile reactivity of bromomethyl-substituted pyridines suggests potential applications in various fields, specific research findings on the role of this compound as an intermediate in the development of agrochemicals are not extensively documented in publicly available literature. However, its utility as a building block in the synthesis of complex specialty chemicals is established.
The compound serves as a bifunctional electrophile, allowing for the introduction of a pyridine-2,4-dimethylene linker between two nucleophilic centers. This property is particularly valuable in constructing larger, bridged molecules with specific structural and functional properties. A notable application is in the synthesis of advanced molecules for pharmaceutical and biotechnological research, such as heteroarylene-bridged benzodiazepine (B76468) dimers. These dimers are a class of specialty chemicals investigated for their potential as anticancer agents due to their ability to bind to DNA. google.com
A specific example involves the use of this compound to bridge two phenol-containing benzodiazepine units, creating a dimeric structure. google.com This synthesis highlights the role of the compound as a rigid linker that precisely positions the two biologically active moieties.
The reaction for the synthesis of a bridged benzodiazepine dimer using this compound is detailed in the following table:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Reaction Time | Product |
| Phenol 22 (a benzodiazepine derivative) | This compound | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 25 °C | 1 hour | Dimer IIa-05 |
Table 1: Synthesis of a Specialty Chemical Intermediate. google.com
This documented synthesis demonstrates the practical application of this compound in creating complex, high-value specialty chemicals. The pyridine core and the specific 2,4-substitution pattern are crucial for achieving the desired geometry in the final bridged product.
Coordination Chemistry of Bis Bromomethyl Pyridine and Its Complexes
Ligand Design and Metal Ion Complexation
The strategic placement of reactive bromomethyl groups on the pyridine (B92270) ring allows for the facile synthesis of a variety of polydentate ligands. These ligands can then be used to chelate metal ions, with the pyridine nitrogen and other introduced donor atoms dictating the coordination geometry and the properties of the resulting metal complex.
The pyridine nitrogen atom, with its available lone pair of electrons, is a fundamental coordination site in ligands derived from bis(bromomethyl)pyridine. As a Lewis base, it readily donates its electron pair to a metal center, forming a stable coordinate bond. The basicity of the pyridine nitrogen is a key factor in the stability of the resulting complex. Pyridine itself is considered a weak π-acceptor ligand.
The bromomethyl groups (-CH₂Br) at the 2- and 4-positions are not typically involved in the initial coordination to a metal ion. Instead, they serve as highly reactive functional groups for ligand synthesis. Through nucleophilic substitution reactions, the bromine atoms can be displaced by a variety of nucleophiles, such as amines, phosphines, or thiolates, to introduce additional donor atoms into the ligand framework. This versatility allows for the creation of ligands with varying denticity (the number of donor atoms that can bind to a central metal atom) and donor atom types (e.g., N, P, S, O), which in turn influences the coordination number and geometry of the metal complex. For instance, reaction with primary or secondary amines can lead to the formation of multidentate N-donor ligands.
The relative positions of the bromomethyl groups and the pyridine nitrogen are crucial in determining the chelating properties of the resulting ligand. In the case of 2,4-bis(bromomethyl)pyridine, ligands derived from it can potentially act as tridentate or bridging ligands, depending on the nature of the appended coordinating groups. The flexibility of the methylene (B1212753) (-CH₂) spacers allows the donor atoms to arrange around a metal center to form stable chelate rings.
The synthesis of metal complexes using ligands derived from bis(bromomethyl)pyridines typically involves a two-step process. First, the desired ligand is synthesized by reacting the bis(bromomethyl)pyridine with appropriate nucleophiles. Subsequently, the isolated ligand is reacted with a suitable metal salt to form the coordination complex. Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques.
Common characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal, which provides information about the coordination environment.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational frequencies of functional groups in the ligand and to observe shifts upon complexation, indicating coordination to the metal center.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in the complex, which helps to confirm its empirical formula.
Ligands derived from bis(bromomethyl)pyridines have been used to synthesize complexes with a range of transition metals.
Ruthenium: A variety of ruthenium(II) complexes with pyridine-based ligands have been synthesized and characterized. These complexes often exhibit octahedral geometry. The synthesis typically involves the reaction of a ruthenium precursor, such as [RuCl₂(PPh₃)₃] or [Ru(p-cymene)Cl₂]₂, with the desired ligand. The resulting complexes have been studied for their catalytic activity in various organic transformations. For example, novel air-stable ruthenium(II) complexes bearing tridentate nitrogen ligands have been synthesized and shown to be excellent catalysts for the hydrogenation of ketones and aldehydes rsc.org.
Iron: Bis(imino)pyridine ligands are well-known to form stable complexes with iron. These complexes have been extensively studied as catalysts for a variety of reactions, including polymerization and oxidation. The iron center in these complexes can adopt various coordination numbers and geometries. The synthesis of bis(imino)pyridine iron dialkyl and monoalkyl complexes has been explored, revealing differences in stability based on the alkyl groups researchgate.net. Furthermore, bis(imino)pyridine iron(II)-thiolate complexes have been synthesized as models for cysteine dioxygenase and have shown reactivity towards O₂ activation nih.gov.
Vanadium: Tridentate ligands derived from 2,6-bis(bromomethyl)pyridine (B1268884) have been used to prepare mononuclear vanadium(III) complexes nih.govsemanticscholar.org. For instance, the reaction of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine with a vanadium(III) precursor yielded a complex that, upon activation, showed high catalytic activity for ethylene (B1197577) polymerization nih.govsemanticscholar.org.
Tungsten: The coordination chemistry of tungsten with pyridine-containing ligands has been explored, particularly in the context of modeling tungstoenzymes. Tungsten complexes in various oxidation states can be stabilized by pyridine-thiolate ligands. The reactivity of these complexes, for example towards acetylene (B1199291) insertion, is influenced by the electronic and steric properties of the pyridine ligand researchgate.net.
Chromium: Chromium(III) complexes bearing bis(benzotriazolyl)pyridine ligands, synthesized from 2,6-bis(bromomethyl)pyridine, have been prepared and characterized bohrium.com. These complexes, when activated with methylaluminoxane (B55162) (MAO), are active in the polymerization of ethylene bohrium.com. Mechanochemical synthesis has also been employed to create chromium(III) complexes with bidentate and tridentate phosphine-amine ligands nih.gov.
The structure of ligands derived from bis(bromomethyl)pyridine, with multiple coordination sites, makes them suitable for the construction of multi-metallic and polynuclear complexes. These are systems where two or more metal centers are linked together by bridging ligands. The pyridine nitrogen and the appended donor atoms can bridge between metal centers, leading to the formation of dinuclear or polynuclear structures. The design of these systems is of interest for creating materials with unique magnetic, electronic, or catalytic properties arising from the interactions between the metal centers. Main group elements can also be incorporated into these polynuclear complexes to influence their properties nih.gov.
Synthesis and Characterization of Metal Coordination Complexes
Applications of Metal Complexes in Catalysis
Metal complexes derived from bis(bromomethyl)pyridine-based ligands have shown significant promise in the field of catalysis. The ability to tune the steric and electronic properties of the ligand allows for the optimization of the catalytic activity and selectivity of the metal center for specific organic transformations.
Ruthenium complexes are well-established as versatile catalysts for a wide range of organic reactions arabjchem.org. Ruthenium complexes incorporating pyridine-based ligands have been successfully employed in various catalytic transformations.
Table 1: Examples of Ruthenium-Catalyzed Organic Transformations
| Transformation | Catalyst Type | Substrate | Product | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation | Ruthenium(II) p-cymene (B1678584) complexes | Benzophenone (B1666685) | Benzhydrol | mdpi.com |
| Hydrogenation | Ruthenium(II) complexes with NNN tridentate ligands | Ketones, Aldehydes | Alcohols | rsc.org |
Ruthenium(II) p-cymene complexes with substituted pyridine-quinoline ligands have demonstrated catalytic activity in the transfer hydrogenation of benzophenone to benzhydrol using 2-propanol as the hydrogen source mdpi.com. Additionally, ruthenium(II) complexes bearing tridentate NNN ligands derived from click chemistry have been shown to be highly active and selective catalysts for the hydrogenation of a variety of ketones and aldehydes rsc.org. Macrocyclic ruthenium complexes containing a pyridine bis(carboxamide) unit have also been investigated for their catalytic activity in hydrosilylation reactions rsc.org. The catalytic cycle for these transformations often involves the formation of a ruthenium-hydride intermediate.
Insufficient Information Available for this compound in the Requested Catalytic Applications
Following a comprehensive search of scientific literature, patents, and academic databases, it has been determined that there is a significant lack of available information specifically concerning the coordination chemistry of This compound and its complexes in the context of chromium(III)-catalyzed ethylene polymerization and other catalytic applications as outlined in the requested article structure.
The preponderance of published research in this area focuses on the isomeric compound, 2,6-Bis(bromomethyl)pyridine . This isomer has been extensively studied as a ligand precursor for a variety of transition metal complexes, including those of chromium(III), and its catalytic activity in ethylene polymerization is well-documented.
In contrast, specific research findings, detailed data, and discussions pertaining to the catalytic behavior of chromium(III) complexes derived from This compound are not readily found in the accessible literature. Similarly, information on other catalytic applications of complexes involving this particular ligand is scarce.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for "" with a specific focus on the 2,4-isomer.
It is possible that the intended subject of the article was the more widely researched 2,6-isomer. Should this be the case, a wealth of information is available to construct a detailed article on its chromium(III) complexes and their role in ethylene polymerization.
Supramolecular Chemistry Involving Bis Bromomethyl Pyridine Scaffolds
Self-Assembly of Pyridine-Based Supramolecular Architectures
The self-assembly of complex, well-defined supramolecular structures is a cornerstone of modern chemistry. The 2,4-disubstituted pyridine (B92270) moiety can act as a versatile component in the construction of such architectures, offering a specific angular geometry that can direct the formation of discrete cyclic compounds or extended polymeric networks. The reactive bromomethyl groups are key to forming stable covalent linkages, which, in concert with non-covalent interactions, dictate the final supramolecular assembly.
Cryptands are three-dimensional, polycyclic molecules that can encapsulate guest ions with high selectivity. wikipedia.org The synthesis of cryptands often involves the reaction of di- or tri-functionalized precursors. While specific examples of cryptand synthesis using 2,4-bis(bromomethyl)pyridine are not prevalent in the literature, the general synthetic strategies are well-established with its isomer, 2,6-bis(bromomethyl)pyridine (B1268884). For instance, a C3-symmetric cryptand has been synthesized in good yield through a nucleophilic substitution reaction between 1,3,5-triazine-2,4,6-triphenol and 2,6-bis(bromomethyl)pyridine. mdpi.com This approach highlights a common method where the bis(bromomethyl)pyridine unit acts as a bridging scaffold.
The synthesis of macrocycles, which are large ring-like molecules, can also be achieved using similar building blocks. The Williamson ether synthesis is a frequently employed method for constructing crown ether-based pyridyl cryptands. researchgate.net For example, new cryptands have been synthesized from bis(m-phenylene)-32-crown-10 diacid chloride and pyridine-2,6-dimethanol. researchgate.net Although these examples utilize the 2,6-isomer, the underlying principles of macrocyclization are applicable to the 2,4-isomer. The less symmetric nature of this compound, compared to its 2,6-counterpart, would be expected to lead to macrocycles with lower symmetry and potentially different host-guest properties.
Table 1: Examples of Pyridine-Containing Cryptand Synthesis
| Precursor 1 | Precursor 2 | Product Type | Synthetic Method |
| 1,3,5-Triazine-2,4,6-triphenol | 2,6-Bis(bromomethyl)pyridine | C3-Symmetric Cryptand | Nucleophilic Substitution |
| Bis(m-phenylene)-32-crown-10 diacid chloride | Pyridine-2,6-dimethanol | Pyridyl Cryptand | --- |
Note: The table presents data for the related isomer 2,6-bis(bromomethyl)pyridine to illustrate common synthetic approaches.
Cyclophanes are molecules containing one or more aromatic rings and aliphatic chains that form a bridged structure. Imidazolium-linked cyclophanes are a subclass that incorporates the positively charged imidazolium (B1220033) moiety within the cyclic framework. These structures are of interest for their ability to act as hosts for anionic or neutral guest molecules.
The synthesis of dicationic imidazolium-linked cyclophanes has been reported using 2,6-bis(bromomethyl)pyridine as a key building block. In a typical synthesis, two imidazolium units, derived from a precursor like histamine (B1213489) dihydrochloride, are bridged by two 2,6-bis(bromomethyl)pyridine molecules. Similarly, imidazole (B134444) cyclophanes have been synthesized by the cyclization of a bis-imidazoline with 2,6-bis(bromomethyl)pyridine in the presence of a base. ccspublishing.org.cn
The solid-state packing of molecules is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. The crystal structure of the isomeric 2,6-bis(bromomethyl)pyridine provides insight into the types of interactions that might be expected for the 2,4-isomer.
In the crystal structure of 2,6-bis(bromomethyl)pyridine, molecules are arranged in stacks along the c-axis, with a centroid-to-centroid distance of 3.778 Å between adjacent pyridine rings, indicative of π-π stacking interactions. nih.gov The bromomethyl groups are positioned on opposite sides of the pyridine plane. Additionally, short Br···Br contacts of 3.6025 Å are observed between inversion-related molecules, which is shorter than the sum of the van der Waals radii and suggests a degree of halogen bonding. nih.gov
For this compound, similar intermolecular forces would be expected to play a crucial role in its crystal packing. The unsymmetrical substitution pattern may lead to more complex packing arrangements compared to the 2,6-isomer. π-π stacking between the pyridine rings is highly probable. Furthermore, the bromine atoms are potential halogen bond donors and could interact with the pyridine nitrogen atom of an adjacent molecule (a C-Br···N halogen bond) or with other bromine atoms (C-Br···Br interactions). The interplay of these forces will ultimately determine the supramolecular architecture in the solid state.
Table 2: Crystallographic Data for 2,6-Bis(bromomethyl)pyridine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.2955 (19) |
| b (Å) | 12.980 (3) |
| c (Å) | 7.5288 (15) |
| β (°) | 110.75 (3) |
| π-π stacking distance (Å) | 3.778 (2) |
| Short Br···Br contact (Å) | 3.6025 (11) |
Data from the crystal structure of the isomer 2,6-bis(bromomethyl)pyridine. nih.gov
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion. The design of host molecules with specific recognition properties is a major goal of supramolecular chemistry. researchgate.net Macrocyclic and cryptand structures derived from bis(bromomethyl)pyridine scaffolds are potential hosts for a variety of guests.
The cavity of a pyridine-containing macrocycle can provide a binding site for guest molecules through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. The nature of the guest binding is highly dependent on the size, shape, and electronic properties of the host's cavity. For example, pyridine-based macrocyclic peptides have been shown to be a versatile platform for molecular recognition. nih.gov
Development of Fluorescent Chemosensors and Probes
Fluorescent chemosensors are molecules that signal the presence of a specific analyte through a change in their fluorescence properties. ucsd.edu The design of a chemosensor typically involves a fluorophore (the signaling unit) and a receptor (the binding unit) connected by a spacer. The pyridine moiety is a common component in the design of fluorescent probes due to its coordinating ability and its influence on the electronic properties of the fluorophore. dntb.gov.ua
The rational design of small-molecule fluorescent probes is a highly active area of research. nih.gov Pyridine-based chemosensors have been developed for the detection of various metal ions. nih.gov For example, a pyridine-based imine-linked chemosensor has been shown to be highly selective for Pb(2+) ions. nih.gov The binding of the metal ion to the pyridine nitrogen and other donor atoms in the receptor part of the molecule can lead to a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity (chelation-enhanced fluorescence or chelation-enhanced quenching) or a shift in the emission wavelength.
This compound can serve as a scaffold for the synthesis of fluorescent chemosensors. The two bromomethyl groups provide reactive handles for the attachment of fluorophores and other receptor components. For instance, one bromomethyl group could be used to attach the sensor to a larger system, while the other could be functionalized to complete the receptor site. The pyridine nitrogen itself can be part of the recognition site. The versatility of this building block allows for the systematic variation of the sensor's structure to fine-tune its selectivity and sensitivity for a particular analyte.
Table 3: Design Components of a Fluorescent Chemosensor
| Component | Function | Potential Role of this compound |
| Fluorophore | Emits light upon excitation | Can be attached via the bromomethyl groups. |
| Receptor | Binds selectively to the analyte | The pyridine nitrogen can be part of the receptor; the bromomethyl groups can be used to build the receptor. |
| Spacer | Connects the fluorophore and receptor | The pyridine ring itself can act as a spacer. |
Design Principles for Self-Organizing Materials
The design of molecules that can spontaneously assemble into well-ordered, functional materials is a key objective of materials science. The principles of molecular recognition and self-assembly guide the creation of these "bottom-up" materials. The geometry and functionality of the molecular building blocks are critical in determining the structure and properties of the resulting self-organized system.
This compound, with its defined bond angles and reactive sites, is a promising candidate for the design of self-organizing materials. After conversion of the bromomethyl groups to other functionalities (e.g., pyridyl groups), this molecule can act as a ditopic, angular linker in coordination-driven self-assembly. The 120° angle between the 2- and 4-positions of the pyridine ring can be exploited to form specific polygonal or polyhedral structures when combined with appropriate metal precursors. For example, in combination with a linear linker, it could potentially form macrocycles or extended zigzag chains. The ability to precisely control the outcome of the self-assembly process by tuning the structure of the building blocks is a powerful tool for creating new materials with tailored properties.
Applications in Polymer Science and Engineering
Functionalized Polymer Synthesis via Bis(bromomethyl)pyridine Monomers
The bifunctional nature of 2,4-Bis(bromomethyl)pyridine makes it an ideal monomer for the synthesis of a wide array of functionalized polymers. Its ability to be incorporated into both the main chain and side chains of polymers, coupled with the inherent properties of the pyridine (B92270) ring, leads to materials with improved performance characteristics.
This compound can be readily incorporated into polymer backbones through polycondensation reactions. For instance, it can be reacted with various comonomers, such as bisphenols or diamines, to yield polyesters, polyethers, or polyamines containing pyridinic units in the main chain. The presence of the nitrogen atom in the pyridine ring can influence the polymer's solubility, thermal properties, and ability to coordinate with metal ions.
Furthermore, the reactive bromomethyl groups allow for the grafting of this compound onto existing polymer chains, thereby introducing pyridinic functionalities as side chains. This post-polymerization modification strategy offers a versatile route to tailor the properties of commodity polymers for specific applications.
The incorporation of the rigid pyridine ring into a polymer backbone can significantly enhance its thermal stability. The aromatic nature of the pyridine unit contributes to a higher glass transition temperature (Tg) and improved thermal degradation resistance. For example, polyimides containing pyridine rings have demonstrated excellent thermal stability, with decomposition temperatures often exceeding 470°C. researchgate.net The inherent chemical stability of the pyridine ring also imparts enhanced chemical resistance to the resulting polymers, making them suitable for applications in harsh environments. chemimpex.com The basicity of the pyridine nitrogen can also play a role in neutralizing acidic species, further contributing to the polymer's durability.
| Polymer Type | Property Enhancement |
| Polyesters | Increased Tg, improved thermal stability |
| Polyamides | Enhanced chemical resistance, higher thermal stability |
| Polyimides | Excellent thermal stability (Td > 470°C), good mechanical properties researchgate.net |
| Specialty Polymers | Improved thermal and chemical resistance chemimpex.com |
Controlled Polymerization Techniques
The unique electronic and coordination properties of the pyridine moiety in this compound open up possibilities for its use in controlled polymerization techniques, enabling the synthesis of polymers with well-defined architectures and molecular weights.
While direct utilization of this compound as a metallo-supramolecular initiator is an area of ongoing research, related pyridine-containing structures have shown significant promise. For instance, bipyridine and terpyridine ligands, which share structural similarities with the coordination environment that can be formed from this compound, have been successfully used to form metal complexes that act as initiators for living polymerization of monomers like 2-oxazolines. nih.gov This approach allows for the synthesis of well-defined polymers with a central metal-containing unit, leading to star-like architectures. The living nature of these polymerizations provides precise control over molecular weight and allows for the creation of block copolymers.
The bifunctional nature of this compound makes it a potential candidate for the synthesis of cyclic polymers through ring-closing reactions. Intramolecular cyclization of a linear polymer precursor containing two reactive end groups derived from this compound could lead to the formation of a macrocyclic polymer. While specific examples utilizing this compound are still emerging, the general strategy of using bifunctional coupling agents is a known method for producing cyclic polymer architectures.
Research in Advanced Materials Applications
The incorporation of this compound into polymer structures is paving the way for the development of advanced materials with applications in catalysis, sensing, and electronics. The pyridine nitrogen atom can act as a coordination site for metal catalysts, a recognition site for analytes in sensors, or a component in conjugated systems for electronic devices.
Recent research has focused on the synthesis of porous organic polymers (POPs) and conjugated microporous polymers (CMPs) using pyridine-based building blocks. These materials exhibit high surface areas and tunable porosity, making them promising candidates for applications in gas storage and separation, as well as heterogeneous catalysis. rsc.orgfrontiersin.orgmdpi.com For instance, pyridine-based CMPs have shown enhanced CO2 uptake due to the interaction between the gas molecules and the nitrogen atoms in the polymer framework. rsc.org
Furthermore, the integration of pyridine units into conjugated polymers can influence their optoelectronic properties, opening up possibilities for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring can be utilized to tune the energy levels of the polymer, thereby optimizing device performance.
Lack of Publicly Available Research on Specific Applications of this compound in Polymer Science
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of publicly available research detailing the application of this compound in specific areas of polymer science and engineering, namely in the development of photovoltaic device components, electropolymerization, and the formulation of novel coatings and adhesives.
Extensive searches for "this compound" in conjunction with terms such as "photovoltaic," "solar cell," "electropolymerization," "polymer coating," and "adhesive formulation" did not yield any relevant scholarly articles, patents, or conference proceedings that would allow for the creation of a scientifically accurate and detailed article on these topics.
The search results frequently highlighted the use of a related isomer, 2,6-Bis(bromomethyl)pyridine (B1268884) , in various polymer applications. This suggests that while the bis(bromomethyl)pyridine scaffold is of interest to materials scientists, the specific 2,4-isomer has either not been extensively investigated for these purposes or the research has not been published in publicly accessible domains.
One patent mention of this compound was found in the context of synthesizing benzodiazepine (B76468) dimers for pharmaceutical applications, which falls outside the scope of polymer science and engineering as requested.
Therefore, it is not possible to provide a thorough and informative article on the applications of this compound in the specified areas of polymer science due to the lack of available data. Further research and publication in this specific area would be necessary to enable a comprehensive review.
Computational and Theoretical Investigations of Bis Bromomethyl Pyridine Systems
Density Functional Theory (DFT) Studies for Structural and Electronic Properties
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. nih.gov By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 2,4-Bis(bromomethyl)pyridine. nih.gov Hybrid functionals, such as B3LYP, are commonly used for these types of calculations as they often yield reliable predictions for molecular geometries, energies, and other properties. nih.govderpharmachemica.com
A crucial first step in the computational study of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find a minimum on the potential energy surface. pjbmb.org.pk For a flexible molecule like this compound, which has two rotatable bromomethyl (-CH₂Br) groups, a conformational analysis is necessary to identify the global minimum energy structure among various possible rotational isomers (rotamers).
While specific computational studies detailing the optimized geometry of this compound are not prevalent in the literature, calculations on its isomer, 2,6-Bis(bromomethyl)pyridine (B1268884), provide a strong precedent for the methodology. derpharmachemica.comresearchgate.net A typical DFT calculation, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would yield key structural parameters. derpharmachemica.com These parameters include the bond lengths between atoms (e.g., C-C, C-N, C-H, C-Br) and the angles between those bonds (e.g., C-C-C, C-N-C). The resulting data would define the precise geometry of the most stable conformer, taking into account the steric and electronic interactions between the bromomethyl groups and the pyridine (B92270) ring.
| Parameter Type | Atoms Involved | Illustrative Predicted Value |
| Bond Length | C-Br | ~1.95 Å |
| C-N (in ring) | ~1.34 Å | |
| C-C (in ring) | ~1.39 Å | |
| C-C (ring-side chain) | ~1.50 Å | |
| Bond Angle | C-C-Br | ~110° |
| C-N-C (in ring) | ~117° | |
| N-C-C (in ring) | ~123° | |
| Dihedral Angle | N-C-C-Br | Defines rotamer conformation |
| Total Energy | Molecule | Calculated in Hartrees (a.u.) |
Table 1: Illustrative output of a DFT geometry optimization for a bis(bromomethyl)pyridine system. These values are representative and not specific experimental or calculated data for the 2,4-isomer.
Once an optimized geometry is obtained, DFT can be used to calculate various electronic properties that help predict the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more likely to be reactive. derpharmachemica.com
Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. scispace.com
DFT calculations are also highly effective for predicting vibrational spectra (Infrared and Raman). derpharmachemica.comresearchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. derpharmachemica.com These calculated frequencies are often scaled by an empirical factor to better match experimental results, aiding in the assignment of observed spectral bands to specific molecular motions, such as C-H stretches, C-Br stretches, and pyridine ring deformations. derpharmachemica.com
| Property | Description | Illustrative Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | ~ 5.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | ~ 2.5 Debye |
Table 2: Representative electronic properties that can be predicted for this compound using DFT calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface, researchers can identify intermediates and, most importantly, locate the transition state structures that represent the energy barrier to a reaction. nih.gov This allows for a quantitative analysis of reaction pathways, providing insights that are difficult to obtain experimentally.
The C-Br bonds in the bromomethyl groups of this compound can undergo cleavage through different mechanisms. Under thermal or photochemical conditions, a homolytic cleavage can occur, generating radical intermediates. Alternatively, in the presence of nucleophiles, a heterolytic cleavage occurs via an ionic pathway, typically a bimolecular nucleophilic substitution (SN2) reaction. nih.gov
Computational chemistry can be used to assess the feasibility of both radical and ionic pathways. dntb.gov.ua By calculating the activation energies for both the homolytic C-Br bond dissociation (a key step in a radical mechanism) and the transition state for an SN2 reaction, one can predict which pathway is more favorable under a given set of conditions. The choice of pathway is often influenced by factors such as the solvent, the nature of any attacking species, and the presence of radical initiators or inhibitors.
The bromomethyl groups are excellent electrophilic sites, making this compound highly susceptible to nucleophilic substitution reactions. nih.govrsc.org These reactions are fundamental to its use as a building block in synthesis. Computational studies can provide a detailed picture of the SN2 mechanism. nih.govscispace.com
Using DFT, the reaction coordinate for a nucleophile attacking one of the CH₂Br carbons can be modeled. This involves locating the transition state structure, which for an SN2 reaction typically features a pentacoordinate carbon atom where the nucleophile is forming a new bond while the bromide leaving group is simultaneously breaking its bond. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Such studies can compare the reactivity of different nucleophiles, explain regioselectivity if the two bromomethyl groups were in different chemical environments, and assess the influence of the pyridine ring's electronic properties on the reaction. nih.govresearchgate.net
Molecular Dynamics Simulations for Supramolecular Systems
While DFT is excellent for studying single molecules or simple reactions, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger, more complex systems over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes such as conformational changes, molecular aggregation, and interactions with a solvent. nih.govfrontiersin.org
For a molecule like this compound, MD simulations would be particularly useful for studying its role in the formation of supramolecular structures. Its isomer, 2,6-Bis(bromomethyl)pyridine, is a well-known precursor for creating macrocycles and other complex architectures through reactions that link multiple units together. nih.gov Similarly, the 2,4-isomer can act as a rigid linker or "scaffold."
MD simulations could model the self-assembly of these molecules or their interaction with metal ions or other organic linkers to form coordination polymers or extended networks. core.ac.uk By simulating the system in an explicit solvent, one can observe how individual molecules orient themselves, interact via non-covalent forces (like π-π stacking of the pyridine rings), and ultimately assemble into larger, ordered structures. These simulations can provide critical insights into the stability and dynamics of such supramolecular systems, guiding the rational design of new materials. frontiersin.orgcore.ac.uk
Future Research Directions and Emerging Applications for Bis Bromomethyl Pyridine
Development of Green Chemistry Methodologies for Synthesis
The traditional synthesis of bis(bromomethyl)pyridines often involves hazardous reagents like concentrated hydrobromic acid or liquid bromine, which present significant handling and environmental challenges. Consequently, a key area of future research is the development of more sustainable and eco-friendly synthetic protocols.
Current research in green chemistry offers several promising avenues for the synthesis of brominated organic compounds. One approach involves replacing liquid bromine with safer, more manageable brominating agents. For instance, a reagent prepared from a bromide:bromate mixture, derived from the alkaline intermediate of conventional bromine recovery, has been shown to be effective for various brominations. rsc.orgresearchgate.net This method generates hypobromous acid (HOBr) in situ, avoiding the direct use of corrosive liquid bromine and improving bromine atom efficiency. rsc.orgresearchgate.net Another alternative involves the use of N-bromosuccinimide (NBS) in conjunction with potassium bromide (KBr) or potassium bromide/potassium bromate (KBr-KBrO3), which can be effective for brominating activated aromatic systems.
Adapting these greener methods for the specific synthesis of 2,4-bis(bromomethyl)pyridine from 2,4-lutidine (2,4-dimethylpyridine) is a primary goal. While methods have been developed for the 2,6-isomer using less toxic reagents like dibromohein in carbon tetrachloride, highlighting a move towards milder conditions, similar advancements for the 2,4-isomer are needed. google.com The asymmetrical nature of the 2,4-isomer presents unique synthetic challenges compared to its symmetrical 2,6-counterpart, potentially affecting reactivity and yield.
Future research will likely focus on:
In Situ Reagent Generation: Developing continuous flow systems where hazardous brominating agents like molecular bromine (Br₂) are generated in situ from safer precursors (e.g., NaOCl and HBr) and immediately consumed in the reaction. nih.govnih.gov This approach minimizes the handling and storage of toxic chemicals.
Alternative Brominating Agents: Investigating a broader range of solid or less volatile brominating agents that are easier to handle and have a better environmental profile.
Greener Solvents: Replacing traditional chlorinated solvents with more sustainable alternatives such as water (potentially with phase transfer catalysts), ionic liquids, or deep eutectic solvents. researchgate.net
Catalyst Development: Designing catalysts that can facilitate the bromination of the methyl groups of 2,4-lutidine with high selectivity and efficiency under milder, more environmentally benign conditions.
By focusing on these areas, researchers aim to create synthetic pathways to this compound that are not only efficient but also align with the principles of green chemistry, reducing waste, and enhancing safety.
Exploration of Novel Derivatization Chemistries and Reaction Architectures
The two reactive bromomethyl groups on the this compound scaffold make it an exceptionally versatile building block for creating complex molecular architectures. Future research is focused on exploring novel derivatization chemistries to synthesize new classes of compounds with unique properties and functionalities. The distinct electronic and steric environment of the substituents at the C2 and C4 positions allows for selective and sequential reactions, paving the way for intricate molecular designs.
A significant area of exploration involves using this compound as a linker or bridging moiety to construct macrocycles and complex polydentate ligands. Its asymmetrical geometry, in contrast to the C₂ᵥ symmetry of the 2,6-isomer, can lead to the formation of unique, less symmetrical structures with specialized binding cavities. These novel ligands are being investigated for their ability to chelate various metal ions, forming coordination complexes with potential applications in catalysis, sensing, and biomimetic chemistry. The flexible bromomethyl arms are crucial for synthesizing these macrocyclic structures.
Furthermore, the compound serves as a key precursor in the synthesis of advanced organic molecules. For instance, it has been used to prepare heteroarylene-bridged benzodiazepine (B76468) dimers, which are of interest in medicinal chemistry. google.com In these syntheses, the bis(bromomethyl)pyridine unit acts as a rigid spacer, connecting two pharmacologically active units.
Future research in this domain will likely pursue several key directions:
Asymmetric Synthesis: Developing synthetic routes that exploit the different reactivity of the 2- and 4-bromomethyl groups to introduce different functional groups in a controlled, stepwise manner. This would enable the creation of highly functionalized, asymmetric pyridine (B92270) derivatives.
Polymer Chemistry: Incorporating this compound as a monomer or cross-linking agent in polymerization reactions. This could lead to the development of novel polymers with tailored electronic, thermal, and mechanical properties.
Supramolecular Chemistry: Utilizing the compound as a building block for the self-assembly of complex supramolecular structures, such as cages, rotaxanes, and catenanes. The directional bonding capabilities of the pyridine nitrogen, combined with the reactive arms, make it an ideal candidate for designing programmed molecular assemblies.
By expanding the repertoire of chemical transformations involving this compound, chemists can unlock new molecular designs and reaction architectures, leading to materials and molecules with previously unattainable functions.
Integration into Advanced Functional Materials and Devices
The unique structural and electronic properties of this compound make it a promising candidate for integration into a variety of advanced functional materials and devices. Its rigid pyridine core, combined with two reactive sites, allows it to be incorporated as a structural unit in larger systems where it can influence properties such as charge transport, luminescence, and molecular recognition.
One of the most promising areas of application is in the field of organic electronics. Pyridine-containing materials are known for their electron-deficient nature, which makes them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). By using this compound as a building block, researchers can synthesize novel conjugated polymers and small molecules with tailored electronic properties. The pyridine nitrogen can be used to tune the energy levels of the material, while the linkage through the 2- and 4-positions influences the polymer backbone's conformation and intermolecular packing, which are critical for efficient charge transport.
In materials science, this compound is being explored as a linker for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials have exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and catalysis. The geometry of the 2,4-disubstituted pyridine linker can direct the formation of specific network topologies, leading to frameworks with unique pore environments and functionalities.
Future research in this area is expected to focus on:
Luminescent Materials: Designing and synthesizing novel fluorophores and phosphors based on this compound derivatives for use in sensing, bioimaging, and lighting applications. The pyridine unit can be functionalized to tune the emission color and quantum efficiency.
Chemosensors: Developing materials that incorporate this compound-derived ligands for the selective detection of metal ions, anions, or small organic molecules. The pyridine nitrogen and specifically designed binding pockets can provide selective recognition sites.
Smart Materials: Creating stimuli-responsive materials that change their properties (e.g., color, fluorescence, or conductivity) in response to external signals such as pH, light, or the presence of a specific analyte.
Surface Modification: Using this compound derivatives to functionalize surfaces, such as nanoparticles or electrodes, to impart new properties or to immobilize catalysts or biomolecules.
Through its integration into these advanced systems, this compound is poised to play a significant role in the development of next-generation materials and electronic devices.
Interdisciplinary Research for Biological Probes and Tools (synthesis-focused)
The synthesis of novel molecules derived from this compound is a burgeoning area of interdisciplinary research, particularly for the development of biological probes and tools. The compound's structure is ideal for creating molecules that can interact with biological systems in specific ways. The pyridine core can participate in hydrogen bonding and π-stacking interactions, while the two bromomethyl groups provide convenient handles for attaching fluorophores, affinity tags, or other biologically active moieties.
A key focus is the synthesis of custom-designed chelating agents for metal ions that are important in biological processes. Pyridine-based ligands have a long history in bioinorganic chemistry, and the this compound scaffold allows for the creation of novel ligand topologies. By reacting it with various nucleophiles, researchers can synthesize polydentate ligands that can selectively bind to specific metal ions. These metal complexes can then be used as probes to study the role of metal ions in biological systems, as contrast agents for magnetic resonance imaging (MRI), or as potential therapeutic agents.
Another important direction is the development of fluorescent probes for bioimaging. By attaching a fluorophore to the this compound core and incorporating a recognition element for a specific biological target (e.g., an enzyme, a receptor, or a specific type of cell), scientists can create probes that light up in the presence of their target. The structural rigidity and electronic properties of the pyridine ring can be exploited to design probes with high sensitivity and specificity.
Future synthetic efforts in this interdisciplinary field will likely concentrate on:
Bioconjugation: Developing efficient and selective methods for attaching this compound derivatives to biomolecules such as proteins, peptides, and nucleic acids. This would enable the creation of hybrid molecules with combined functionalities.
Targeted Drug Delivery: Synthesizing molecules where this compound acts as a linker to connect a targeting moiety (e.g., an antibody or a small molecule that binds to a specific receptor) to a therapeutic agent. This approach aims to increase the efficacy of drugs while reducing side effects.
Enzyme Inhibitors: Designing and synthesizing small molecules based on the this compound scaffold that can fit into the active site of a specific enzyme and inhibit its activity. The ability to easily derivatize the scaffold allows for the rapid generation of libraries of compounds for screening.
Probes for Reactive Oxygen Species (ROS): Creating sensors that can detect reactive oxygen species, which are important signaling molecules in many biological processes but can also cause cellular damage.
The synthesis of these sophisticated molecular tools requires a close collaboration between synthetic chemists, biologists, and medical researchers, highlighting the interdisciplinary nature of modern chemical science.
Leveraging Machine Learning and AI in Compound Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel compounds, and derivatives of this compound are no exception. These computational tools can accelerate the discovery process by predicting the properties of new molecules, optimizing reaction conditions, and even proposing novel synthetic routes.
In the context of compound design, ML models can be trained on large datasets of existing molecules to learn the relationship between chemical structure and activity. This allows researchers to computationally screen virtual libraries of this compound derivatives for desired properties, such as binding affinity to a biological target or specific electronic characteristics for materials applications. By predicting which molecules are most likely to be successful, AI can help prioritize synthetic efforts, saving time and resources.
AI is also being applied to the challenge of synthetic planning. Retrosynthesis programs can analyze a target molecule and propose a step-by-step pathway to synthesize it from available starting materials. For a versatile building block like this compound, these tools could suggest novel and non-intuitive ways to derivatize the scaffold to achieve a complex target.
Future applications of ML and AI in this area include:
Predictive Modeling: Developing more accurate models to predict a wide range of properties, including solubility, toxicity, and spectroscopic characteristics of this compound derivatives.
Reaction Optimization: Using AI-powered platforms to automatically optimize reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis and derivatization of this compound, leading to higher yields and purity.
De Novo Design: Employing generative models to design entirely new molecules based on the this compound scaffold that are optimized for a specific function.
Automation: Combining AI-driven synthesis planning with robotic systems to create fully automated platforms for the discovery and synthesis of new materials and drug candidates.
By leveraging the predictive power of machine learning and AI, researchers can navigate the vast chemical space of possible this compound derivatives more efficiently, accelerating the pace of discovery and innovation in medicine, materials science, and beyond.
Q & A
Q. Basic
- Over-bromination : Results in tri- or tetrabrominated derivatives. Mitigation: Use stoichiometric NBS and monitor reaction progress via TLC .
- Debromination : Occurs under basic conditions. Avoid aqueous workup; instead, use neutral solvents like dichloromethane .
Q. Advanced
- Radical Coupling Byproducts : Dimers or cross-coupled products may form. Introduce radical scavengers (e.g., TEMPO) post-reaction .
- Hydrolysis to Hydroxymethylpyridine : Prevent moisture exposure by using anhydrous solvents and inert atmospheres .
How does the bromomethyl group position (2,4 vs. 2,6) affect reactivity in subsequent reactions?
Basic
The 2,4-isomer offers distinct steric and electronic profiles:
- Steric Effects : 2,4-substitution reduces steric hindrance compared to 2,6-isomers, enabling faster nucleophilic substitution (e.g., SN2 reactions) .
- Electronic Effects : The para-position (4-) is more electron-deficient, enhancing electrophilicity for cross-coupling reactions .
Advanced
In coordination chemistry, this compound forms chelates with metals like Mn²⁺ or Ir³⁺. The asymmetric substitution allows for tailored ligand geometries, as seen in iridium-based OLED emitters .
What methodologies are recommended for storing and handling this compound?
Q. Basic
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to toxicity (H300-H313) .
Q. Advanced
- Stability Studies : Monitor decomposition via accelerated aging (40°C/75% RH) and HPLC analysis. Shelf life typically exceeds 12 months when stored properly .
In metal coordination chemistry, how is this compound utilized as a ligand precursor?
Advanced
this compound serves as a scaffold for polydentate ligands. For example:
- Mn²⁺ Complexes : React with pyclen derivatives to form MRI contrast agents, leveraging Br groups for functionalization .
- Ir³⁺ Complexes : Used in OLEDs, where bromomethyl groups are replaced with picolinate ligands .
What are the challenges in achieving high yields, and how can reaction parameters be optimized?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
